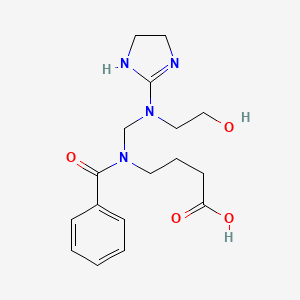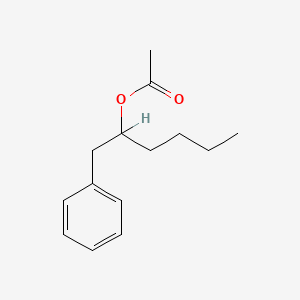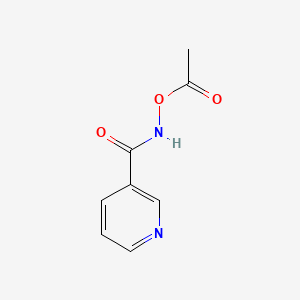
(1-Vinylidene-pentyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Vinylidene-pentyl)-benzene: is an organic compound with the molecular formula C13H16. . This compound features a benzene ring substituted with a vinylidene and a pentyl group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Vinylidene-pentyl)-benzene typically involves the reaction of pentyl halides with vinylidene derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Vinylidene-pentyl)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination; concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Vinylidene-pentyl)-benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: Research into the biological activity of this compound is ongoing, with studies exploring its potential as a precursor for pharmaceuticals and its interactions with biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products .
Wirkmechanismus
The mechanism of action of (1-Vinylidene-pentyl)-benzene involves its interaction with various molecular targets. The vinylidene group can undergo isomerization to form more stable structures, which then participate in further chemical reactions . The benzene ring can engage in electrophilic aromatic substitution, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Vinylidene chloride: Similar in having a vinylidene group but differs in its halogen substitution.
Pentylbenzene: Similar in having a pentyl group attached to the benzene ring but lacks the vinylidene group.
This detailed article provides a comprehensive overview of (1-Vinylidene-pentyl)-benzene, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
64275-33-8 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3 |
InChI-Schlüssel |
HQZFSHGTEUJEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

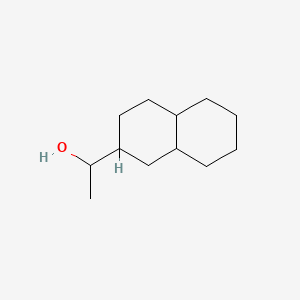

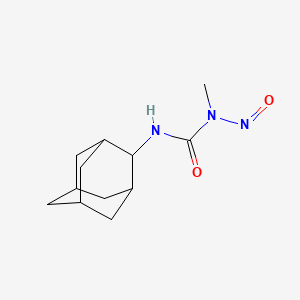
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
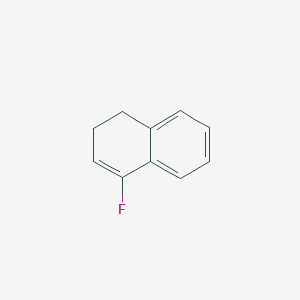
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
